An In-Depth Technical Guide to 3-(Dimethylamino)propyl Methacrylate: Properties, Polymerization, and Applications in Drug Development
An In-Depth Technical Guide to 3-(Dimethylamino)propyl Methacrylate: Properties, Polymerization, and Applications in Drug Development
This guide provides a comprehensive technical overview of 3-(Dimethylamino)propyl methacrylate (DMAPMA), a functional monomer with significant potential in the fields of drug delivery, gene therapy, and biomaterials. While structurally similar to the more extensively studied 2-(Dimethylamino)ethyl methacrylate (DMAEMA), DMAPMA possesses unique characteristics that warrant detailed exploration. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the physical and chemical properties of this versatile cationic monomer.
Core Physicochemical Properties
3-(Dimethylamino)propyl methacrylate is a tertiary amine-containing methacrylate monomer. Its chemical structure, featuring a polymerizable methacrylate group and a pH-responsive dimethylamino group, makes it a valuable building block for "smart" polymers that can respond to environmental stimuli.
Chemical Structure
Caption: Chemical structure of 3-(Dimethylamino)propyl methacrylate.
Physical Properties Summary
The physical properties of DMAPMA are crucial for its handling, polymerization, and application. The following table summarizes the key physical data available for DMAPMA. For comparative purposes, data for the closely related and more widely studied 2-(Dimethylamino)ethyl methacrylate (DMAEMA) are also included.
| Property | 3-(Dimethylamino)propyl Methacrylate (DMAPMA) | 2-(Dimethylamino)ethyl Methacrylate (DMAEMA) |
| CAS Number | 20602-77-1[1][2] | 2867-47-2[3] |
| Molecular Formula | C₉H₁₇NO₂[2] | C₈H₁₅NO₂[3] |
| Molecular Weight | 171.24 g/mol [2] | 157.21 g/mol [3] |
| Appearance | Colorless to light yellow liquid[1] | Clear, colorless liquid[4] |
| Density | 0.9528 g/cm³ at 24°C[5] | 0.933 g/mL at 25°C |
| Boiling Point | 80.5°C at 9 Torr[5] | 182-192°C at 760 mmHg |
| Melting Point | Not readily available | -50°C |
| Refractive Index | Not readily available | n20/D 1.439 |
| Solubility | Soluble in organic solvents | Soluble in water and many organic solvents[4] |
Note: The longer propyl chain in DMAPMA compared to the ethyl chain in DMAEMA is expected to slightly increase its hydrophobicity, which may influence its solubility and the properties of the resulting polymers.
Chemical Reactivity and Polymerization
The dual functionality of DMAPMA governs its chemical behavior. The methacrylate group allows for polymerization via various radical mechanisms, while the tertiary amine group imparts pH-sensitivity and allows for quaternization.
pH-Responsive Behavior
The tertiary amine group of DMAPMA has a pKa value that allows it to be protonated in acidic conditions, rendering the monomer and its corresponding polymer (P(DMAPMA)) cationic and generally more water-soluble. Conversely, in basic conditions, the amine group is deprotonated, making the polymer less charged and more hydrophobic. This pH-responsive behavior is a cornerstone of its application in "smart" drug delivery systems, where changes in physiological pH (e.g., in tumor microenvironments or endosomal compartments) can trigger drug release.
Polymerization Techniques
P(DMAPMA) can be synthesized through various radical polymerization techniques. Controlled radical polymerization (CRP) methods are particularly valuable as they allow for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures (e.g., block copolymers).
This protocol is adapted from procedures for the RAFT polymerization of similar amine-containing methacrylates and serves as a starting point for the synthesis of well-defined P(DMAPMA).[6][7]
Materials:
-
3-(Dimethylamino)propyl methacrylate (DMAPMA), inhibitor removed
-
RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate, CPADB)
-
Initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid), ACVA)
-
Solvent (e.g., 1,4-dioxane or dimethylformamide)
-
Nitrogen or Argon gas
-
Schlenk flask and line
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve DMAPMA (e.g., 5 g, 29.2 mmol), CPADB (e.g., 81.5 mg, 0.292 mmol, for a target degree of polymerization of 100), and ACVA (e.g., 16.4 mg, 0.0584 mmol, [RAFT agent]:[Initiator] ratio of 5:1) in the chosen solvent (e.g., 10 mL).
-
Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.[7][8]
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir.
-
Monitoring: Periodically take aliquots from the reaction mixture under an inert atmosphere to monitor monomer conversion (via ¹H NMR) and molecular weight evolution (via Gel Permeation Chromatography, GPC).
-
Termination: Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane). Repeat the dissolution-precipitation cycle two to three times to remove unreacted monomer and other impurities.
-
Drying: Dry the purified P(DMAPMA) under vacuum until a constant weight is achieved.
Caption: Workflow for RAFT polymerization of DMAPMA.
This protocol is based on established methods for the ATRP of DMAEMA and can be adapted for DMAPMA. ATRP is another powerful CRP technique that utilizes a transition metal catalyst.[9][10][11]
Materials:
-
3-(Dimethylamino)propyl methacrylate (DMAPMA), inhibitor removed
-
Initiator (e.g., ethyl α-bromoisobutyrate, EBiB)
-
Catalyst (e.g., copper(I) bromide, CuBr)
-
Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA)
-
Solvent (e.g., anisole or a mixture of water and isopropanol)[10]
-
Nitrogen or Argon gas
-
Schlenk flask and line
Procedure:
-
Catalyst Complex Formation: In a Schlenk flask, add CuBr (e.g., 20.6 mg, 0.144 mmol) and the solvent (e.g., 5 mL). Deoxygenate by bubbling with inert gas for 20-30 minutes. Add PMDETA (e.g., 30.1 µL, 0.144 mmol) via a syringe to form the catalyst complex.
-
Monomer and Initiator Preparation: In a separate Schlenk flask, add DMAPMA (e.g., 5 g, 29.2 mmol) and the remaining solvent (e.g., 5 mL). Deoxygenate this mixture by bubbling with inert gas.
-
Initiation: Transfer the catalyst complex solution to the monomer solution via a cannula. Then, add the initiator, EBiB (e.g., 21.1 µL, 0.144 mmol, for a target degree of polymerization of 200), to start the polymerization.
-
Polymerization: Place the flask in a thermostated oil bath (e.g., 50°C) and stir.
-
Monitoring and Termination: Follow the same procedures for monitoring and termination as described in the RAFT protocol.
-
Purification: After polymerization, dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Then, precipitate the polymer in a non-solvent.
-
Drying: Dry the purified P(DMAPMA) under vacuum.
Applications in Drug Development
The unique properties of P(DMAPMA) and its copolymers make them highly attractive for various applications in drug and gene delivery.
pH-Responsive Drug Delivery Systems
The ability of P(DMAPMA) to undergo conformational and solubility changes in response to pH makes it an excellent candidate for targeted drug delivery. For instance, hydrogels or nanoparticles formulated with P(DMAPMA) can be designed to be stable at physiological pH (around 7.4) but swell or disassemble in the acidic environment of tumors or endosomes, leading to the release of an encapsulated therapeutic agent.[12][13]
Caption: Conceptual workflow of pH-responsive drug release from a P(DMAPMA)-based carrier.
Non-viral Gene Delivery Vectors
The cationic nature of protonated P(DMAPMA) allows it to electrostatically interact with negatively charged nucleic acids (e.g., plasmid DNA, siRNA) to form nanoscale complexes known as polyplexes.[14][15][16][17] These polyplexes can protect the genetic material from degradation and facilitate its entry into cells. The "proton sponge" effect, where the buffering capacity of the polymer in endosomes leads to osmotic swelling and rupture, can further enhance the release of the nucleic acid into the cytoplasm. While less studied than P(DMAEMA), P(DMAPMA) is a promising candidate for gene delivery applications due to its similar chemical nature.[11][18][19]
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling DMAPMA.
-
General Handling: Work in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: DMAPMA is typically supplied with an inhibitor (e.g., BHT) to prevent spontaneous polymerization.[1] It should be stored in a cool, dark place, and under an inert atmosphere if long-term storage is required.
-
Hazards: DMAPMA is a combustible liquid and may be harmful if swallowed, in contact with skin, or inhaled.[1] It is suspected of damaging fertility or the unborn child.[1]
Conclusion
3-(Dimethylamino)propyl methacrylate is a functional monomer with significant potential for the development of advanced drug delivery and gene therapy systems. Its pH-responsive nature, coupled with the ability to form well-defined polymers using controlled radical polymerization techniques, offers a versatile platform for creating "smart" biomaterials. While further research is needed to fully elucidate its properties and applications, particularly in comparison to its well-documented ethyl-analogue, the information presented in this guide provides a solid foundation for scientists and researchers to explore the utility of DMAPMA in their drug development endeavors.
References
- 1. 3-(Dimethylamino)propyl Methacrylate | 20602-77-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 3-(dimethylamino)propyl methacrylate | 20602-77-1 [chemicalbook.com]
- 3. (Dimethylamino)ethyl methacrylate | C8H15NO2 | CID 17869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Dimethylamino)ethyl Methacrylate [benchchem.com]
- 5. 3-(dimethylamino)propyl methacrylate CAS#: 20602-77-1 [m.chemicalbook.com]
- 6. N-(3-(Dimethylamino)propyl)methacrylamide | 5205-93-6 | Benchchem [benchchem.com]
- 7. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. Synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. parchem.com [parchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of Cationic Polymers for Non-viral Gene Delivery using Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Cationic Polymers for Gene Delivery: Properties and Functional Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 2-(Dimethylamino)ethyl methacrylate based (co)polymers as gene transfer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
